2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide 2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946352-75-6
VCID: VC7286172
InChI: InChI=1S/C18H21BrN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3
SMILES: CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br
Molecular Formula: C18H21BrN2O4S2
Molecular Weight: 473.4

2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

CAS No.: 946352-75-6

Cat. No.: VC7286172

Molecular Formula: C18H21BrN2O4S2

Molecular Weight: 473.4

* For research use only. Not for human or veterinary use.

2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide - 946352-75-6

Specification

CAS No. 946352-75-6
Molecular Formula C18H21BrN2O4S2
Molecular Weight 473.4
IUPAC Name 2-bromo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H21BrN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-9-10-15(13-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3
Standard InChI Key WQIICEVHKOLIKG-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br

Introduction

2-Bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound combines a brominated aromatic sulfonamide moiety with a tetrahydroquinoline structure functionalized by a propane-1-sulfonyl group. Such structural diversity suggests potential applications in medicinal chemistry, particularly in drug discovery and development.

Structural Features

The compound exhibits the following key structural elements:

  • Brominated Benzene Ring: The bromine atom enhances reactivity and may influence biological activity through halogen bonding.

  • Sulfonamide Group (-SO₂NH-): A well-known pharmacophore in medicinal chemistry, often associated with antibacterial, diuretic, and anticancer properties.

  • Tetrahydroquinoline Core: This heterocyclic scaffold is frequently found in bioactive molecules due to its conformational flexibility and ability to interact with biological targets.

  • Propane-1-sulfonyl Substituent: This group contributes to the compound's polarity and potential solubility in aqueous environments.

Synthesis Pathway

While specific synthesis details for this compound are not readily available in the provided search results, the general approach for similar sulfonamide derivatives involves:

  • Bromination: Introduction of a bromine atom onto the benzene ring via electrophilic aromatic substitution.

  • Sulfonation: Formation of the sulfonamide group through reaction of a sulfonyl chloride with an amine.

  • Tetrahydroquinoline Functionalization: Cyclization reactions or derivatization of quinoline precursors to achieve the tetrahydroquinoline framework.

  • Propane-1-sulfonylation: Addition of the propane sulfonyl group via alkylation or sulfonation reactions.

Potential Applications

The structural features of this compound suggest several possible applications:

  • Antimicrobial Agents: Sulfonamides are historically significant as antibiotics; modifications like bromination may enhance their spectrum or potency.

  • Anticancer Research: Similar compounds have demonstrated cytotoxic activity against various cancer cell lines (e.g., MCF-7 and HCT-116) by inducing apoptosis or inhibiting specific enzymes .

  • Pharmacokinetic Studies: The inclusion of sulfonyl groups may improve metabolic stability and solubility, making it suitable for further drug development .

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H, ¹³C): Identifies chemical shifts corresponding to specific functional groups and confirms connectivity.

  • Mass Spectrometry (HRMS): Determines molecular weight and isotopic patterns for brominated compounds.

  • IR Spectroscopy: Detects characteristic vibrations for sulfonamide (S=O stretch) and aromatic C-H bonds.

  • X-ray Crystallography: Provides detailed three-dimensional structural information.

Comparative Data Table

FeatureDescription
Molecular FormulaC17H19BrN2O4S2
Molecular Weight~475 g/mol
Key Functional GroupsBromine atom, Sulfonamide (-SO₂NH), Tetrahydroquinoline
Potential ApplicationsAntimicrobial, anticancer, pharmacokinetic optimization
Analytical MethodsNMR, IR, HRMS, X-ray crystallography

Research Gaps

Despite its promising structure, detailed biological evaluations or pharmacological studies on this specific compound appear limited. Further research could focus on:

  • Screening for antimicrobial or anticancer activity.

  • Investigating metabolic stability using liver microsomes.

  • Exploring structure-activity relationships (SAR) based on modifications to the quinoline or sulfonamide moieties.

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